12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol
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Overview
Description
12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to a dodecatriene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol typically involves the reaction of a suitable dodecatriene precursor with benzyl alcohol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of the dodecatriene precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, toluene.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, modulating their activity. Additionally, the compound’s structure allows it to participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler compound with similar benzyloxy functionality.
Benzaldehyde: An oxidation product of benzyl alcohol with similar reactivity.
Benzoic acid: Another oxidation product with distinct chemical properties.
Uniqueness
12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol is unique due to its extended dodecatriene backbone, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2,6,10-trimethyl-12-phenylmethoxydodeca-2,6,10-trien-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-19(10-8-12-21(3)17-23)9-7-11-20(2)15-16-24-18-22-13-5-4-6-14-22/h4-6,9,12-15,23H,7-8,10-11,16-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEOITPKTVFFAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOCC1=CC=CC=C1)C)CCC=C(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742121 |
Source
|
Record name | 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92464-88-5 |
Source
|
Record name | 12-(Benzyloxy)-2,6,10-trimethyldodeca-2,6,10-trien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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